BenchChemオンラインストアへようこそ!

2-(Hydroxymethyl)benzimidazole-4,7-dione

Bioreductive Prodrugs NQO1 Metabolism Quinone Reductase

This 2-(Hydroxymethyl)benzimidazole-4,7-dione scaffold is the parent heterocyclic quinone for designing hypoxia-selective anticancer prodrugs. It is an excellent substrate for the two-electron reductase NQO1, with reduction rates approaching menadione, essential for achieving high enzymatic turnover. Its 2-hydroxymethyl group enables systematic derivatization for optimizing tumor-selective cytotoxicity (O/H up to 4.31), as seen in 6-aziridinyl derivatives matching mitomycin C potency. Choose this intermediate for a proven starting point in bioreductive alkylating agent and anti-infective discovery.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 111210-04-9
Cat. No. B038279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)benzimidazole-4,7-dione
CAS111210-04-9
Synonyms1H-Benzimidazole-4,7-dione,2-(hydroxymethyl)-(9CI)
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=C(C1=O)NC(=N2)CO
InChIInChI=1S/C8H6N2O3/c11-3-6-9-7-4(12)1-2-5(13)8(7)10-6/h1-2,11H,3H2,(H,9,10)
InChIKeyYRHHKWVTVGPHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)benzimidazole-4,7-dione (CAS 111210-04-9): Core Quinone Scaffold for Bioreductive Drug Discovery


2-(Hydroxymethyl)benzimidazole-4,7-dione (CAS 111210-04-9) is the parent benzimidazole-4,7-dione scaffold, a heterocyclic quinone featuring a critical 2-hydroxymethyl substituent. This compound serves as a foundational intermediate in the synthesis of bioreductive anticancer prodrugs [1]. Its core structure enables one- or two-electron reduction by cellular oxidoreductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1) [2], a mechanism exploited by numerous derivatives to achieve hypoxia-selective cytotoxicity in tumor cells [1][2].

Why 2-(Hydroxymethyl)benzimidazole-4,7-dione Cannot Be Replaced by Simple Benzimidazoles or Indolequinones


Substituting 2-(Hydroxymethyl)benzimidazole-4,7-dione with a non-quinone benzimidazole or an indolequinone analog fundamentally alters both enzymatic activation and cytotoxic selectivity. The benzimidazole-4,7-dione core is a markedly superior substrate for the two-electron reductase NQO1 compared to indolequinones [1], and the presence of the 2-hydroxymethyl group is essential for maintaining high enzymatic turnover rates and enabling further prodrug derivatization [1][2]. Simple benzimidazoles lacking the quinone moiety show a different, non-bioreductive mechanism of action and fail to achieve hypoxia-selective cytotoxicity [3].

Quantitative Differentiation Evidence for 2-(Hydroxymethyl)benzimidazole-4,7-dione and Its Analogs


Superior NQO1 Substrate Turnover Over Indolequinone Analogs

A 2-hydroxymethyl-substituted benzimidazole-4,7-dione (Compound 11) demonstrates a ~17.7-fold higher average reduction rate by recombinant human NQO1 than a structurally analogous indole-4,7-dione bearing a 2-hydroxymethyl group (Compound 28) [1].

Bioreductive Prodrugs NQO1 Metabolism Quinone Reductase

Enhanced Hypoxia-Selective Cytotoxicity Over Normoxic Benzodiazepinediones

An N-oxide derivative of the benzimidazole-4,7-dione scaffold (Compound 2b) achieves a differential cytotoxicity ratio (O/H) of 4.31 in A549 cells, approaching the selectivity of the clinical reference tirapazamine (O/H = 4.61) [1]. This is significantly superior to non-N-oxide analogs in the same series (e.g., Compound 1a O/H = 0.83).

Hypoxia-Selective Cytotoxicity Anticancer Prodrugs Structure-Activity Relationship

Comparative Cytotoxicity Against Mitomycin C in Gastric Carcinoma

6-Aziridinyl-2-(hydroxymethyl)benzimidazole-4,7-diones (compounds 11a-d) exhibit cytotoxicity against SNU-16 human gastric carcinoma cells that is equal to or slightly higher than that of mitomycin C [1].

Antitumor Activity Mitomycin C Benchmarking Aziridinyl Prodrugs

Superior NQO1 Turnover Over 2-Unsubstituted Benzimidazolequinone

Within the benzimidazole-4,7-dione series, the presence of a 2-hydroxymethyl group (Compound 11, R2=CH2OH) increases the NQO1 average reduction rate by ~18% and the initial rate by ~36% compared to the 2-unsubstituted analog (Compound 20, R2=H) [1].

Enzyme Kinetics Metabolic Stability Prodrug Activation

Recommended Application Scenarios for 2-(Hydroxymethyl)benzimidazole-4,7-dione Based on Evidence


Core Scaffold for NQO1-Targeted Bioreductive Prodrug Libraries

The benzimidazole-4,7-dione scaffold demonstrates NQO1 reduction rates approaching that of menadione (1225 μmol min⁻¹ mg⁻¹), making it an excellent starting point for designing tumor-selective prodrugs. Using 2-(Hydroxymethyl)benzimidazole-4,7-dione as a synthetic intermediate allows systematic exploration of C-5, C-6, and N-1 substituent effects on enzymatic activation efficiency [1].

Hypoxia-Selective Anticancer Agent Derivatization

N-oxide derivatives of the 2-substituted benzimidazole-4,7-dione core achieve hypoxia/normoxia cytotoxicity coefficients (O/H up to 4.31) approaching tirapazamine (4.61). This parent compound provides the chemical handle for introducing hypoxia-responsive N-oxide functionality, enabling the development of next-generation tumor-hypoxia-targeted agents [1].

Mitomycin C Analog Development with Tunable Toxicity

6-Aziridinyl derivatives of 2-(hydroxymethyl)benzimidazole-4,7-dione have demonstrated cytotoxicity matching or exceeding mitomycin C against SNU-16 gastric carcinoma. This scaffold offers a synthetic platform for optimizing the therapeutic window of bioreductive alkylating agents through independent modification of the 2-hydroxymethyl leaving group and the quinone ring substituents [1].

Broad-Spectrum Anti-Infective Quinone Scaffold

Benzimidazole-4,7-dione derivatives have shown activity against Toxoplasma gondii purine nucleoside phosphorylase (PNP) [1] and antibacterial potency with minimum inhibitory concentrations as low as 0.5 μg/mL against S. aureus [2], positioning the parent scaffold as a versatile starting point for anti-infective drug discovery.

Quote Request

Request a Quote for 2-(Hydroxymethyl)benzimidazole-4,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.